DSP-1053
Overview
Description
DSP-1053 is a novel serotonin reuptake inhibitor with partial agonistic activity at the serotonin 1A receptor. It has been developed as a potential antidepressant with fast-acting effects and minimal undesirable side effects, particularly nausea and emesis .
Preparation Methods
The synthesis of DSP-1053 involves the preparation of a benzylpiperidine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzylpiperidine core and subsequent functionalization to achieve the desired pharmacological properties . The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
DSP-1053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
DSP-1053 has several scientific research applications, including:
Chemistry: Used as a tool compound to study serotonin reuptake inhibition and receptor agonism.
Biology: Investigated for its effects on serotonergic neurotransmission and its potential therapeutic benefits in animal models.
Medicine: Explored as a fast-acting antidepressant with minimal side effects, particularly in the treatment of major depressive disorder.
Industry: Potential applications in the development of new antidepressant medications with improved efficacy and tolerability
Mechanism of Action
DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .
Comparison with Similar Compounds
DSP-1053 is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the serotonin 1A receptor. This dual mechanism provides fast-acting antidepressant effects with minimal side effects. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor with a delayed therapeutic onset and more pronounced side effects.
Fluoxetine: Another selective serotonin reuptake inhibitor with a similar delayed onset and side effect profile.
Sertraline: A selective serotonin reuptake inhibitor with a different side effect profile and therapeutic onset
This compound stands out due to its unique combination of serotonin reuptake inhibition and partial serotonin 1A receptor agonism, offering potential advantages in terms of efficacy and tolerability.
Properties
IUPAC Name |
6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLGHSNQJYODD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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